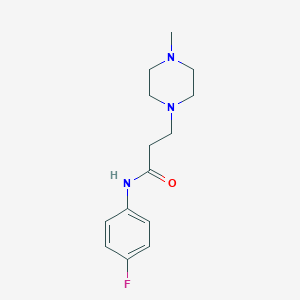![molecular formula C22H19N3O3 B248877 4-(3-methoxy-4-prop-2-ynoxyphenyl)-3-phenyl-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one](/img/structure/B248877.png)
4-(3-methoxy-4-prop-2-ynoxyphenyl)-3-phenyl-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-methoxy-4-prop-2-ynoxyphenyl)-3-phenyl-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one is a synthetic compound that has gained significant attention from the scientific community due to its potential applications in various fields. This compound is commonly referred to as MPP and is a pyrazolopyridine derivative. It has shown promising results in various scientific research studies, and its unique structure has made it a subject of interest for many researchers.
作用機序
The mechanism of action of MPP is not yet fully understood. However, studies have shown that MPP can inhibit the activity of certain enzymes such as cyclin-dependent kinase 5 (CDK5) and glycogen synthase kinase 3β (GSK3β). These enzymes are involved in various cellular processes, including cell cycle regulation and apoptosis. Inhibition of these enzymes by MPP can lead to the induction of apoptosis in cancer cells and the prevention of neuronal death.
Biochemical and Physiological Effects:
MPP has been found to have various biochemical and physiological effects. Studies have shown that MPP can induce apoptosis in cancer cells by activating the caspase cascade. MPP has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. MPP has been found to have neuroprotective effects by preventing the death of neurons and reducing oxidative stress.
実験室実験の利点と制限
One of the advantages of using MPP in lab experiments is its high potency. MPP has been found to have a high affinity for its target enzymes, making it an effective tool for studying their functions. Another advantage of using MPP is its stability, which allows for long-term storage. However, one limitation of using MPP in lab experiments is its relatively high cost. The synthesis of MPP requires several steps, which can increase the cost of production.
将来の方向性
There are several future directions for the research on MPP. One direction is to investigate its potential applications in the treatment of other diseases such as diabetes and cardiovascular diseases. Another direction is to study the structure-activity relationship of MPP and identify more potent derivatives. Additionally, further research is needed to fully understand the mechanism of action of MPP and its effects on various cellular processes.
Conclusion:
In conclusion, 4-(3-methoxy-4-prop-2-ynoxyphenyl)-3-phenyl-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one is a promising synthetic compound that has shown potential applications in various fields of scientific research. Its unique structure and high potency make it an effective tool for studying various cellular processes. Further research is needed to fully understand the mechanism of action of MPP and its potential applications in the treatment of various diseases.
合成法
The synthesis of MPP involves the reaction of 3-(4-bromophenyl)-1-prop-2-yn-1-ol with 3-methoxyaniline, followed by cyclization with 2,4-pentanedione. The final product is obtained after purification using column chromatography. This method of synthesis has been reported to have a high yield and is relatively simple.
科学的研究の応用
MPP has been found to have various applications in scientific research. One of the most promising applications of MPP is in the field of cancer research. Studies have shown that MPP can inhibit the growth of cancer cells and induce apoptosis in cancer cells. MPP has also been found to have potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. MPP has been found to have neuroprotective effects and can prevent the death of neurons.
特性
製品名 |
4-(3-methoxy-4-prop-2-ynoxyphenyl)-3-phenyl-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one |
|---|---|
分子式 |
C22H19N3O3 |
分子量 |
373.4 g/mol |
IUPAC名 |
4-(3-methoxy-4-prop-2-ynoxyphenyl)-3-phenyl-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one |
InChI |
InChI=1S/C22H19N3O3/c1-3-11-28-17-10-9-15(12-18(17)27-2)16-13-19(26)23-22-20(16)21(24-25-22)14-7-5-4-6-8-14/h1,4-10,12,16H,11,13H2,2H3,(H2,23,24,25,26) |
InChIキー |
CYNOINIFCIZBFS-UHFFFAOYSA-N |
異性体SMILES |
COC1=C(C=CC(=C1)C2CC(=O)N=C3C2=C(NN3)C4=CC=CC=C4)OCC#C |
SMILES |
COC1=C(C=CC(=C1)C2CC(=O)N=C3C2=C(NN3)C4=CC=CC=C4)OCC#C |
正規SMILES |
COC1=C(C=CC(=C1)C2CC(=O)N=C3C2=C(NN3)C4=CC=CC=C4)OCC#C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-1-phenylethanol](/img/structure/B248794.png)
![1-[(4-Chlorophenyl)sulfonyl]-3-(1-piperidinylcarbonyl)piperidine](/img/structure/B248795.png)
methanone](/img/structure/B248796.png)



![[4-(2-Pyridinylmethyl)-1-piperazinyl]-thiophen-2-ylmethanone](/img/structure/B248808.png)
![furan-2-yl[4-(1H-indol-3-ylmethyl)piperazin-1-yl]methanone](/img/structure/B248811.png)
![Thiophen-2-yl-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]methanone](/img/structure/B248812.png)
![1-Isopropyl-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B248814.png)



